3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, which includes two alicyclic rings linked by a central quaternary carbon atom. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane can be synthesized through a rearrangement reaction of its isomer, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction can occur spontaneously with complete conversion. For industrial production, the reaction is typically carried out at elevated temperatures in the presence of catalysts. The rearrangement can be performed in an alkaline medium using reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine. Alternatively, it can be achieved photochemically by UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane .
Chemical Reactions Analysis
Types of Reactions
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic addition, oxidation, and polymerization.
Common Reagents and Conditions
Nucleophilic Addition: Alcohols and acids can be added to the allylic double bonds of the compound to form corresponding derivatives such as 3,9-dimethoxyethyl- or 3,9-diacetoxyethyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Major Products
The major products formed from these reactions include various derivatives and polymers that have applications in different fields.
Scientific Research Applications
3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reactive bifunctional monomer in the formation of biodegradable polyorthoesters by polyaddition with α,ω-diols.
Biology and Medicine: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biodegradable nature.
Industry: It is used as a crosslinking agent in the synthesis of acid-degradable core-crosslinked micelles and in radical emulsion copolymerization of 2-hydroxyethyl methacrylate
Mechanism of Action
The mechanism of action of 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity towards electrophilic agents and its tendency for cationic polymerization. The compound’s structure allows it to form stable intermediates that can undergo further reactions to form polymers and other derivatives. The molecular targets and pathways involved in its reactions include the activated double bonds of the diketene acetal, which react with diols to form polyorthoesters .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This isomer is used as a precursor in the synthesis of 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound used in the formation of biodegradable polyorthoesters.
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for various applications in drug delivery and polymer synthesis. Its ability to form stable intermediates and undergo controlled polymerization reactions sets it apart from other similar compounds.
Properties
CAS No. |
92132-88-2 |
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Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3,9-diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O6/c1-3-12-9-14-5-11(6-15-9)7-16-10(13-4-2)17-8-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
UOJNIEZGZWXRED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC2(CO1)COC(OC2)OCC |
Origin of Product |
United States |
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